molecular formula C23H33NO B1374719 Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]- CAS No. 108928-82-1

Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-

Cat. No.: B1374719
CAS No.: 108928-82-1
M. Wt: 339.5 g/mol
InChI Key: APWLOVLEOIMSTI-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]- is a useful research compound. Its molecular formula is C23H33NO and its molecular weight is 339.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hepatic Biotransformation

Benzenemethanamine analogues, such as RWJ-68025, have been studied for their hepatic biotransformation in both rats and humans. These studies revealed extensive metabolism through pathways like O-demethylation, phenyl oxidation, methyl oxidation, and N-dealkylation/acetylation, leading to various metabolites (Wu, McKown, Rybczynski, & Demarest, 2003).

Enantioselective Phase-Transfer Alkylation

Research on chiral quaternary benzophenone hydrazonium salt derivatives, including benzenemethanamine, demonstrated their efficiency as chiral catalysts for the enantioselective phase-transfer alkylation of imines. This has applications in the synthesis of optically active primary amines (Eddine & Cherqaoui, 1995).

Anticonvulsant Agents

A series of novel schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, including benzenemethanamine derivatives, were screened for anticonvulsant activity. Several compounds showed significant seizures protection, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Serotonin Re-uptake Inhibitor

Research into [11C]Dapoxetine.HCl, a compound containing a benzenemethanamine structure, focused on its role as a potent serotonin re-uptake inhibitor. Studies included biodistribution in rats and preliminary PET imaging in monkeys, suggesting its utility in evaluating serotonin re-uptake mechanisms (Livni et al., 1994).

Inhibition of Squalene Epoxidase

NB-598, a compound related to benzenemethanamine, was identified as a potent competitive inhibitor of squalene epoxidase, impacting cholesterol synthesis. This discovery has implications for understanding cholesterol metabolism and potential therapeutic applications (Horie et al., 1990).

Properties

IUPAC Name

N-benzyl-6-(4-phenylbutan-2-yloxy)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO/c1-21(16-17-22-12-6-4-7-13-22)25-19-11-3-2-10-18-24-20-23-14-8-5-9-15-23/h4-9,12-15,21,24H,2-3,10-11,16-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWLOVLEOIMSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)OCCCCCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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